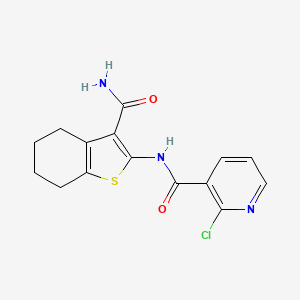![molecular formula C12H12N2O3S2 B14926360 3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14926360.png)
3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidine core structure.
Thiosemicarbazones: Compounds that share the thiosemicarbazide moiety.
Benzaldehyde Derivatives: Compounds derived from benzaldehyde with various substituents.
Uniqueness
3-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the presence of both the thiazolone ring and the 2,5-dimethoxyphenyl group.
Properties
Molecular Formula |
C12H12N2O3S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S2/c1-16-9-3-4-10(17-2)8(5-9)6-13-14-11(15)7-19-12(14)18/h3-6H,7H2,1-2H3/b13-6+ |
InChI Key |
BPTZDJGHDCHGDJ-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926282.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B14926284.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926296.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926300.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926302.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)

![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926348.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide](/img/structure/B14926354.png)

![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926368.png)

